molecular formula C10H19ClN2O3S B12982642 2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12982642
M. Wt: 282.79 g/mol
InChI Key: TZIMUJNACJULEF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine precursor.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This step involves nucleophilic substitution reactions, often using dimethylamine and appropriate alkylating agents.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: This can be done through cyclization reactions involving sulfur-containing precursors.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the amide functionality, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the dioxidotetrahydrothiophenyl group may confer unique binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-(dimethylamino)ethyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(2-(Dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the chloro group.

    2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the dimethylaminoethyl group.

Uniqueness

The combination of the chloro group, dimethylaminoethyl group, and dioxidotetrahydrothiophenyl group in 2-Chloro-N-(2-(dimethylamino)ethyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide makes it unique. This structural arrangement may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H19ClN2O3S

Molecular Weight

282.79 g/mol

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C10H19ClN2O3S/c1-12(2)4-5-13(10(14)7-11)9-3-6-17(15,16)8-9/h9H,3-8H2,1-2H3

InChI Key

TZIMUJNACJULEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1CCS(=O)(=O)C1)C(=O)CCl

Origin of Product

United States

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